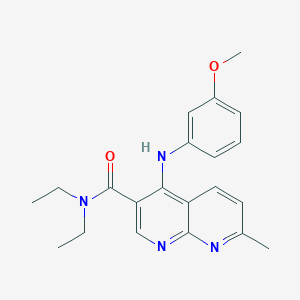

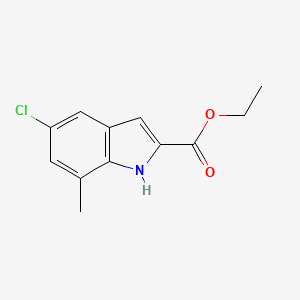

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 15936-71-7. It has a linear formula of C12H12ClNO2 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF . Another method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis

This compound can be used as a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, and for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.69 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

- Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further studies explore its potential as a targeted therapy for specific cancer types .

- The compound has demonstrated antimicrobial properties against various pathogens. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Investigations focus on understanding its mechanism of action and potential clinical applications .

- Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate may possess anti-inflammatory properties. Studies have examined its impact on inflammatory pathways, cytokine production, and immune responses. These findings contribute to the development of novel anti-inflammatory agents .

- Researchers have investigated the compound’s ability to protect neurons and prevent neurodegenerative diseases. Studies explore its impact on oxidative stress, neuronal survival, and neurotransmitter systems. Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate holds promise as a neuroprotective agent .

- Investigations into the compound’s effects on metabolic pathways have revealed its potential in managing conditions such as diabetes and obesity. Researchers study its impact on glucose regulation, lipid metabolism, and insulin sensitivity .

- Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate serves as a valuable scaffold for designing new drugs. Medicinal chemists modify its structure to create derivatives with enhanced pharmacological properties. These derivatives target specific receptors, enzymes, or signaling pathways .

Anticancer Properties

Microbial Inhibition

Anti-Inflammatory Effects

Neuroprotective Potential

Metabolic Disorders

Drug Development

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, such as ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their potential applications in the treatment of various diseases . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZGOYZIYIJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)

![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2837793.png)